Compound Description: Trp-P-2 is a potent mutagen and carcinogen found in cooked meat. [, , , , ] It requires metabolic activation to exert its mutagenic effects. [, ] Studies show that consumption of Brussels sprouts can protect against Trp-P-2 induced DNA damage, potentially due to inhibition of sulfotransferase 1A1, a key enzyme in Trp-P-2 activation. [, ]
Compound Description: N-OH-Trp-P-2 is an active metabolite of Trp-P-2. [] It can react with glutathione (GSH) both non-enzymatically and enzymatically, catalyzed by glutathione transferases. [] These reactions can lead to both detoxification and further activation of N-OH-Trp-P-2. []
Compound Description: PhIP is a heterocyclic aromatic amine formed during the cooking of meat. [, ] It is known to induce DNA damage. [, ] Consumption of Brussels sprouts has shown protective effects against PhIP-induced DNA damage, possibly due to the inhibition of sulfotransferases involved in PhIP activation. [, ]
Compound Description: Compound 1 is a potent and selective inhibitor of the c-Met receptor tyrosine kinase, which is often dysregulated in cancer. [] It demonstrates favorable pharmacokinetic properties but exhibits high in vitro covalent binding to microsomal proteins, suggesting bioactivation to a reactive intermediate. [] This bioactivation involves cytochrome P450 enzymes and leads to glutathione conjugation. []
Compound Description: Compound 2 is an analog of Compound 1, designed to reduce bioactivation and potential toxicity. [] Despite modifications, Compound 2 still shows glutathione conjugation and covalent protein binding, though to a lesser extent than Compound 1. [] This emphasizes the challenges in mitigating bioactivation while maintaining desired pharmacological properties.
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